![molecular formula C18H18O6 B1587076 (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate CAS No. 929558-08-7](/img/structure/B1587076.png)
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Overview
Description
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as DHBDB and is a type of diol-based benzene derivative.
Scientific Research Applications
Chemical Synthesis
“(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” is used as a building block in chemical synthesis . It’s available for sale and used in various chemical reactions to produce other compounds .
Resolution of Racemates
This compound is used for the resolution of racemates . Racemates are mixtures of enantiomers, and their resolution into individual enantiomers is a crucial process in pharmaceutical and fine chemical industries .
Stereoselective Synthesis
The (2S,3S) configuration of this compound indicates that it can be used in stereoselective synthesis . Stereoselective synthesis is a key process in the production of enantiomerically pure compounds, which are important in pharmaceuticals and other areas .
Biochemical Research
“(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” is used in biochemical research . It can be used to study enzyme reactions, metabolic pathways, and other biochemical processes .
Metabolic Engineering
This compound has been used in metabolic engineering of Escherichia coli for the production of (2S,3S)-2,3-BD from glucose . This is an example of how this compound can be used in biotechnology to engineer organisms for the production of valuable chemicals .
Chiral Selector
Due to its chiral nature, “(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate” can be used as a chiral selector in chromatography . Chiral selectors are used to separate enantiomers in a mixture, which is important in the production of enantiomerically pure pharmaceuticals .
properties
IUPAC Name |
[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365512 | |
Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
CAS RN |
929558-08-7 | |
Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.